molecular formula C10H13N B13943520 3-Isopropenyl-2-methylaniline CAS No. 446252-34-2

3-Isopropenyl-2-methylaniline

Cat. No.: B13943520
CAS No.: 446252-34-2
M. Wt: 147.22 g/mol
InChI Key: BXMAHVHRBZCSOZ-UHFFFAOYSA-N
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Description

3-Isopropenyl-2-methylaniline is an organic compound with the molecular formula C10H13N. It consists of a benzene ring substituted with an isopropenyl group and a methyl group, along with an amino group attached to the benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .

Chemical Reactions Analysis

Types of Reactions

3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Aniline derivatives

    Substitution: Halogenated, nitrated, and sulfonated products

Scientific Research Applications

3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropenyl-2-methylaniline is unique due to the presence of both an isopropenyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

446252-34-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-methyl-3-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3

InChI Key

BXMAHVHRBZCSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=C)C

Origin of Product

United States

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